N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide
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Overview
Description
N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide is a complex organic compound that features a tert-butyl group, a benzamide core, and a cyanocycloheptyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzoic acid, which is then reduced to 4-aminobenzoic acid.
Formation of Benzamide: The 4-aminobenzoic acid is reacted with tert-butyl chloride in the presence of a base to form N-tert-butyl-4-aminobenzamide.
Introduction of Cyanocycloheptyl Group: The N-tert-butyl-4-aminobenzamide is then reacted with 1-cyanocycloheptylamine under specific conditions to introduce the cyanocycloheptyl group.
Final Product Formation: The final step involves the coupling of the intermediate with an appropriate oxoethylating agent to yield this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the cyanocycloheptyl moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-aminobenzamide: Shares the benzamide core and tert-butyl group but lacks the cyanocycloheptyl moiety.
4-nitrobenzoic acid: A precursor in the synthesis of the compound, featuring a nitro group instead of the amine.
1-cyanocycloheptylamine: Contains the cyanocycloheptyl group but lacks the benzamide core
Uniqueness
The presence of the cyanocycloheptyl moiety, in particular, differentiates it from other benzamide derivatives and contributes to its specific properties and uses .
Properties
IUPAC Name |
N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-20(2,3)25-19(27)16-8-10-17(11-9-16)23-14-18(26)24-21(15-22)12-6-4-5-7-13-21/h8-11,23H,4-7,12-14H2,1-3H3,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASXDXYJXDCIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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